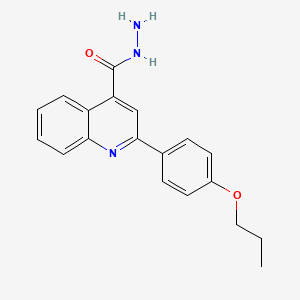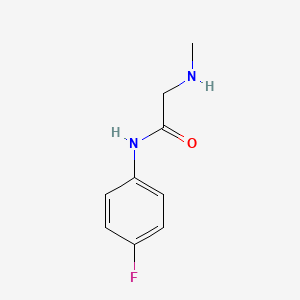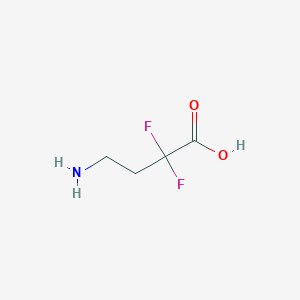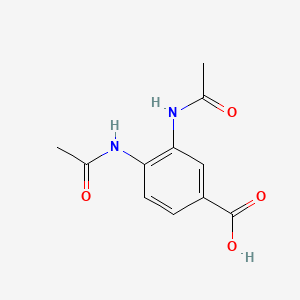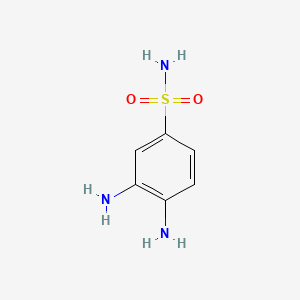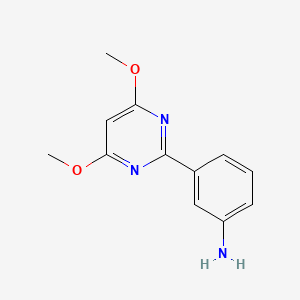
3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Descripción general
Descripción
3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a chemical compound that is part of the pyrimidine anilines, a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. The compound features a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and an aniline moiety at the 2 position. This structure serves as a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in pharmaceuticals, particularly as a precursor for cyclin-dependent kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline has been reported in the literature. For instance, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which share a similar pyrimidine and aniline structure, were prepared and evaluated for their CDK inhibitory activity . Another related compound, 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, was synthesized through the reaction of a dimethoxypyrimidinylsulfanyl benzoic acid derivative with aniline, indicating the versatility of the pyrimidine-aniline core in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline has been characterized using various techniques. For example, the crystal structure of 2-anilino-4,6-dimethylpyrimidinium chloroacetate revealed that the pyrimidine ring is twisted with respect to the phenyl ring, suggesting that similar steric interactions may be present in 3-(4,6-Dimethoxypyrimidin-2-yl)aniline . The dihedral angles between the pyrimidine plane and the benzene rings in 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide provide insight into the conformational preferences of the pyrimidine-aniline framework .
Chemical Reactions Analysis
The chemical reactivity of the pyrimidine-aniline moiety has been explored in various reactions. A domino reaction involving a pyrimidine derivative resulted in the cleavage of the substrate and the formation of substituted pyrazole and aniline, demonstrating the potential for complex transformations involving the pyrimidine ring . Additionally, the oxidation of dimethoxyanilines to form halogenated benzimidazoles or benzimidazolequinones using hydrogen peroxide and hydrohalic acid indicates that the dimethoxyaniline moiety can undergo significant oxidative transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, crystallinity, and hydrogen bonding potential of these compounds are influenced by their molecular structure, as seen in the crystal structure analysis . The electrochemical properties of related aniline derivatives have also been studied, suggesting that 3-(4,6-Dimethoxypyrimidin-2-yl)aniline could have interesting electrochemical characteristics suitable for applications such as in dye-sensitized solar cells .
Aplicaciones Científicas De Investigación
1. Antitumor Drugs
- Summary of Application: This compound is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application: The study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
- Results or Outcomes: Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . It also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
2. Synthesis of 2-Anilinopyrimidines
- Summary of Application: A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Methods of Application: The substituents had a significant impact on the course and efficiency of the reaction . The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
- Results or Outcomes: The 2-anilinopyrimidines described are of potential bioactivity .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDDKMRPBCYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371205 | |
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
CAS RN |
387350-84-7 | |
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




